molecular formula C15H16O2 B1315847 1-(4'-Methoxy-biphenyl-4-yl)-ethanol

1-(4'-Methoxy-biphenyl-4-yl)-ethanol

Cat. No.: B1315847
M. Wt: 228.29 g/mol
InChI Key: BTTLWVFRLWZIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4'-Methoxy-biphenyl-4-yl)-ethanol is a biphenyl derivative featuring a hydroxyl (-OH) group at the 1-position of the ethanol moiety and a methoxy (-OCH₃) substituent at the 4'-position of the biphenyl system. Its molecular formula is C₁₅H₁₆O₂, with a molar mass of 228.29 g/mol. The compound’s structure combines the aromatic biphenyl core with polar functional groups, influencing its solubility, reactivity, and intermolecular interactions. It is synthetically accessible via acid-catalyzed reactions or reduction of corresponding ketones (e.g., 1-(4′-Methoxy-biphenyl-4-yl)ethanone) .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]ethanol

InChI

InChI=1S/C15H16O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-11,16H,1-2H3

InChI Key

BTTLWVFRLWZIMB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact: The hydroxyl group in this compound enables hydrogen bonding, increasing its solubility in polar solvents compared to methyl- or ketone-substituted analogs .
  • Substituent Effects : The methoxy group enhances electron-donating properties, influencing reactivity in electrophilic substitutions. Methyl substituents (e.g., in and ) reduce polarity and alter crystal packing .
  • Positional Isomerism : Moving the hydroxyl group from the 1- to 2-position (as in ) reduces steric hindrance and may affect biological activity .

Stability and Decomposition

  • Under UV irradiation, biphenyl alcohols like 1-(4-Isobutylphenyl)ethanol decompose into ketones and aldehydes (e.g., 4'-Isobutylacetophenone) . This suggests similar photolytic degradation pathways for this compound.

Spectroscopic Characterization

  • NMR Analysis: The hydroxyl proton in this compound is expected to resonate at δ ~1.5–2.0 ppm (broad), distinct from ketone carbonyl signals (δ ~200–210 ppm in ¹³C NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.